molecular formula C22H28O6 B13451345 (8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate

(8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate

Cat. No.: B13451345
M. Wt: 388.5 g/mol
InChI Key: HHVOTIQUQBHNAA-PMFYSIIHSA-N
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Description

(16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and acetate esters. It is primarily used in scientific research to study estrogenic activity and its effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate typically involves multiple steps, starting from estradiol. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the estradiol molecule.

    Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the acetate groups, reverting to the parent hydroxyl compound.

    Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the parent hydroxyl compound.

    Substitution: Formation of derivatives with different functional groups replacing the acetate esters.

Scientific Research Applications

(16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate is widely used in scientific research due to its estrogenic properties. Some applications include:

    Chemistry: Studying the reactivity and stability of estrogen derivatives.

    Biology: Investigating the role of estrogens in cellular processes and gene expression.

    Medicine: Exploring potential therapeutic uses in hormone replacement therapy and cancer treatment.

    Industry: Developing new materials and compounds with estrogenic activity for various applications.

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors (ERs) in target cells. This binding activates the receptors, leading to changes in gene expression and cellular function. The primary molecular targets are the ERα and ERβ receptors, which are involved in regulating various physiological processes, including reproductive function, bone density, and cardiovascular health.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, naturally occurring estrogen.

    Estrone: Another naturally occurring estrogen with a similar structure.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

(16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate is unique due to its multiple hydroxyl and acetate groups, which enhance its stability and reactivity. This makes it a valuable tool for studying estrogenic activity and developing new therapeutic agents.

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,16R,17R)-17-acetyloxy-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C22H28O6/c1-11(23)27-19-10-17-15-4-5-16-13(6-7-18(25)20(16)26)14(15)8-9-22(17,3)21(19)28-12(2)24/h6-7,14-15,17,19,21,25-26H,4-5,8-10H2,1-3H3/t14-,15-,17+,19-,21+,22+/m1/s1

InChI Key

HHVOTIQUQBHNAA-PMFYSIIHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4O)O

Canonical SMILES

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4O)O

Origin of Product

United States

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